molecular formula C39H64N5NaO8 B2975898 MMAF sodium CAS No. 1799706-65-2

MMAF sodium

Cat. No.: B2975898
CAS No.: 1799706-65-2
M. Wt: 753.958
InChI Key: LGMDBXMBHWLORJ-KMYLZLQDSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Monomethylauristatin F (sodium) is a synthetic derivative of dolastatin 10, a natural product isolated from the sea hare Dolabella auricularia. It is a potent inhibitor of tubulin polymerization, making it an effective cytotoxic agent. Monomethylauristatin F (sodium) is widely used as a cytotoxic component in antibody-drug conjugates, which are targeted cancer therapies designed to deliver cytotoxic drugs directly to cancer cells while minimizing damage to healthy cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Monomethylauristatin F (sodium) involves multiple steps, starting from the natural product dolastatin 10. The process includes the selective methylation of the amino group and the introduction of a sodium salt to enhance solubility and stability. Key steps in the synthesis include:

    Protection of Functional Groups: Protecting groups are used to prevent unwanted reactions at specific sites.

    Selective Methylation: The amino group is selectively methylated using methyl iodide in the presence of a base.

    Deprotection and Purification: The protecting groups are removed, and the product is purified using chromatographic techniques.

    Formation of Sodium Salt: The final product is converted to its sodium salt form by treatment with sodium hydroxide.

Industrial Production Methods

Industrial production of Monomethylauristatin F (sodium) follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated synthesis equipment, high-throughput purification methods, and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Monomethylauristatin F (sodium) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .

Scientific Research Applications

Monomethylauristatin F (sodium) has a wide range of scientific research applications:

Mechanism of Action

Monomethylauristatin F (sodium) exerts its effects by binding to tubulin, a protein that is essential for the formation of microtubules. By inhibiting tubulin polymerization, it disrupts the microtubule network, leading to cell cycle arrest and apoptosis (programmed cell death). This mechanism makes it particularly effective against rapidly dividing cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Monomethylauristatin F (sodium) is unique due to its specific modifications that enhance its solubility and stability, making it particularly suitable for use in antibody-drug conjugates. Its potent cytotoxic activity and ability to be selectively delivered to cancer cells via antibody conjugation distinguish it from other similar compounds .

Properties

IUPAC Name

sodium;(2S)-2-[[(2R,3R)-3-methoxy-3-[(2S)-1-[(3R,4S,5S)-3-methoxy-5-methyl-4-[methyl-[(2S)-3-methyl-2-[[(2S)-3-methyl-2-(methylamino)butanoyl]amino]butanoyl]amino]heptanoyl]pyrrolidin-2-yl]-2-methylpropanoyl]amino]-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H65N5O8.Na/c1-12-25(6)34(43(9)38(48)33(24(4)5)42-37(47)32(40-8)23(2)3)30(51-10)22-31(45)44-20-16-19-29(44)35(52-11)26(7)36(46)41-28(39(49)50)21-27-17-14-13-15-18-27;/h13-15,17-18,23-26,28-30,32-35,40H,12,16,19-22H2,1-11H3,(H,41,46)(H,42,47)(H,49,50);/q;+1/p-1/t25-,26+,28-,29-,30+,32-,33-,34-,35+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGMDBXMBHWLORJ-KMYLZLQDSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)[O-])OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)[O-])OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H64N5NaO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

753.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.